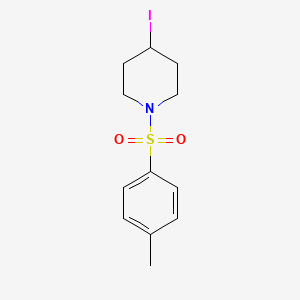
2-Amino-2,3-dihydrophthalazine-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2,3-dihydrophthalazine-1,4-dione, also known as luminol, is a chemical compound with the molecular formula C₈H₇N₃O₂ and a molar mass of 177.16 g/mol . It is well-known for its chemiluminescent properties, which make it useful in various applications, particularly in forensic science for detecting blood traces.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Amino-2,3-dihydrophthalazine-1,4-dione can be synthesized through several methods. One common synthetic route involves the reaction of 3-nitrophthalic acid with hydrazine, followed by reduction of the resulting 3-nitrophthalhydrazide . The reaction conditions typically involve heating and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of this compound with hydrogen peroxide produces a chemiluminescent product that emits light .
Wissenschaftliche Forschungsanwendungen
2-Amino-2,3-dihydrophthalazine-1,4-dione has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which 2-Amino-2,3-dihydrophthalazine-1,4-dione exerts its effects involves the oxidation of the compound, leading to the formation of an excited state intermediate. This intermediate then releases energy in the form of light as it returns to the ground state . The molecular targets and pathways involved include interactions with oxidizing agents and the subsequent emission of light.
Vergleich Mit ähnlichen Verbindungen
2-Amino-2,3-dihydrophthalazine-1,4-dione is unique due to its strong chemiluminescent properties. Similar compounds include:
3-Aminophthalhydrazide: Another chemiluminescent compound used in similar applications.
Phthalazine-1,4-dione derivatives: These compounds also exhibit chemiluminescent properties and are used in various scientific research applications.
In comparison, this compound is often preferred for its higher luminescence efficiency and broader range of applications.
Eigenschaften
CAS-Nummer |
88976-67-4 |
|---|---|
Molekularformel |
C8H7N3O2 |
Molekulargewicht |
177.16 g/mol |
IUPAC-Name |
3-amino-2H-phthalazine-1,4-dione |
InChI |
InChI=1S/C8H7N3O2/c9-11-8(13)6-4-2-1-3-5(6)7(12)10-11/h1-4H,9H2,(H,10,12) |
InChI-Schlüssel |
GAKDOEJMVPAICM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)NN(C2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14128192.png)


![N-[2-(2-Chloro-2-cyanoethyl)cyclohexyl]acetamide](/img/structure/B14128210.png)



![N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-5-(4-methyl-2-nitrophenyl)furan-2-carboxamide](/img/structure/B14128234.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B14128250.png)




